2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Description
The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a structurally complex acetamide derivative characterized by a pyrimidine-thioether backbone linked to a 1H-pyrazole moiety and a substituted phenyl ring. The core structure combines a pyrimidine ring (6-position substituted with a pyrazole group) connected via a sulfur atom to an acetamide scaffold. The acetamide nitrogen is further substituted with a 5-chloro-2,4-dimethoxyphenyl group, which introduces steric bulk and electronic modulation through chlorine and methoxy substituents .
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O3S/c1-25-13-7-14(26-2)12(6-11(13)18)22-16(24)9-27-17-8-15(19-10-20-17)23-5-3-4-21-23/h3-8,10H,9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHNNTRWXREILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed using condensation reactions involving appropriate amines and carbonyl compounds.
Thioether Linkage Formation: The thioether linkage is introduced by reacting a thiol with a halogenated pyrimidine derivative.
Final Coupling: The final step involves coupling the pyrazole-pyrimidine-thioether intermediate with 5-chloro-2,4-dimethoxyphenyl acetamide under suitable conditions, such as using a base in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present in any derivatives of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols depending on the functional groups present.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine-Thioether Linkages
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropteridin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide Key Features: This compound replaces the pyrimidine ring with a dihydropteridinone system and introduces a 4-methoxybenzyl group. The acetamide nitrogen is linked to a 3-methylpyrazole instead of a substituted phenyl ring. Implications: The dihydropteridinone core may enhance π-stacking interactions in biological targets, while the methylpyrazole could reduce steric hindrance compared to the chloro-dimethoxyphenyl group in the target compound .
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Key Features: This derivative incorporates a 1,3,4-oxadiazole ring and a 4-nitrophenyl group. The pyrimidine is substituted with a 4-chlorophenyl group, differing from the pyrazole substitution in the target compound.
Analogues with Substituted Phenyl Groups
N-(5-Chloro-2-methoxyphenyl)-2-[methyl-(2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]acetamide Key Features: Shares the 5-chloro-2-methoxyphenyl group but replaces the pyrimidine-thioether with a benzothiolopyrimidine scaffold. A methylamino linker and pyridine ring add conformational flexibility. Implications: The benzothiolopyrimidine system may improve binding to hydrophobic pockets in enzymes, while the pyridine could enhance solubility .
N-(5-Chloro-2,4-dimethoxyphenyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide Key Features: Retains the 5-chloro-2,4-dimethoxyphenyl group but substitutes the pyrimidine-thioether with a pyrimidinone ring bearing a cyano and p-tolyl group.
Analogues with Simplified Pyrimidine Scaffolds
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Key Features: Uses a dimethylpyrimidine-thioether and a 4-methylpyridin-2-yl acetamide group.
Data Table: Structural and Molecular Comparison
Key Research Findings and Implications
- Substituent Effects : The 5-chloro-2,4-dimethoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may optimize interactions with aromatic residues in protein binding sites. This contrasts with analogues bearing nitro groups (e.g., ), which may exhibit higher reactivity but poorer bioavailability.
- Backbone Flexibility: Pyrimidine-thioether linkages (as in the target) offer rigidity and sulfur-mediated hydrophobic interactions, whereas oxadiazole or pyrimidinone systems (e.g., ) introduce additional hydrogen-bonding or π-stacking capabilities.
- Biological Relevance: Compounds like N-(5-Cl-2-methoxyphenyl)-2-[methyl-(2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]acetamide highlight the importance of fused heterocyclic systems in kinase inhibition, suggesting the target compound’s pyrimidine-pyrazole scaffold could be explored in similar contexts.
Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of the compound is . Its structure features:
- A pyrimidine ring.
- A pyrazole moiety.
- A thio group connecting to an acetamide.
- A chlorinated and dimethoxy-substituted phenyl group.
| Component | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| CAS Number | 1251620-87-7 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. These actions can lead to alterations in cellular pathways and biological responses.
Biological Activities
Research indicates that pyrazole derivatives exhibit a range of biological activities, including:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:
- In vitro studies on various cancer cell lines (e.g., MCF7, HepG2) showed significant cytotoxic effects with IC50 values ranging from 3.79 µM to 42.30 µM for similar compounds .
Anti-inflammatory Effects
Compounds similar to the one have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary evaluations suggest it could serve as a potential candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of related pyrazole derivatives against several cancer cell lines, revealing significant growth inhibition. For example, compounds with similar structures displayed IC50 values as low as 0.95 nM in inhibiting specific cancer cell lines .
- Mechanistic Insights : Research highlighted that certain pyrazole derivatives inhibit Aurora-A kinase, a critical target in cancer therapy, with IC50 values around 25 nM . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Synergistic Effects : In combination studies with conventional chemotherapeutics like doxorubicin, certain pyrazole derivatives exhibited enhanced cytotoxicity, suggesting potential for combination therapies in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
